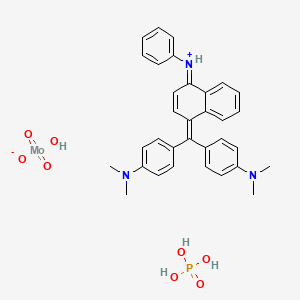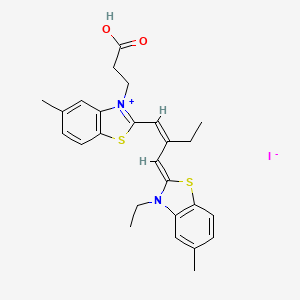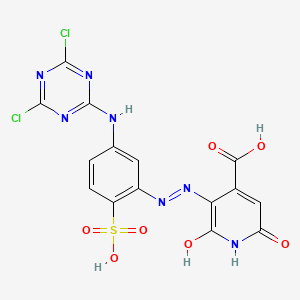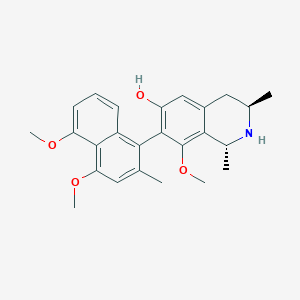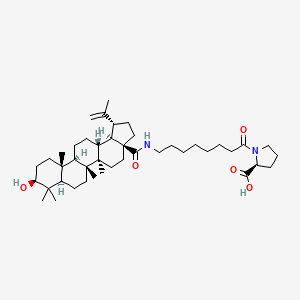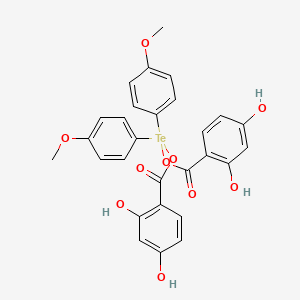
Imidazo(1,2-a)pyridine-3-acetamide, N,N,6-trimethyl-2-(5-methyl-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(1,2-a)pyridine-3-acetamide, N,N,6-trimethyl-2-(5-methyl-2-pyridinyl)- is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[1,2-a]pyridine family, known for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine-3-acetamide, N,N,6-trimethyl-2-(5-methyl-2-pyridinyl)- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor, in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂) .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo(1,2-a)pyridine-3-acetamide, N,N,6-trimethyl-2-(5-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base such as sodium hydride (NaH).
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, palladium on carbon, and sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .
Applications De Recherche Scientifique
Imidazo(1,2-a)pyridine-3-acetamide, N,N,6-trimethyl-2-(5-methyl-2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of imidazo(1,2-a)pyridine-3-acetamide, N,N,6-trimethyl-2-(5-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial or cancer cell growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other members of the imidazo[1,2-a]pyridine family, such as:
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyridine-3-carboxamide
- Imidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
What sets imidazo(1,2-a)pyridine-3-acetamide, N,N,6-trimethyl-2-(5-methyl-2-pyridinyl)- apart from its analogues is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug discovery and development .
Propriétés
Numéro CAS |
88570-96-1 |
|---|---|
Formule moléculaire |
C18H20N4O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[6-methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C18H20N4O/c1-12-5-7-14(19-10-12)18-15(9-17(23)21(3)4)22-11-13(2)6-8-16(22)20-18/h5-8,10-11H,9H2,1-4H3 |
Clé InChI |
NMIMRYNXJGLGPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)

